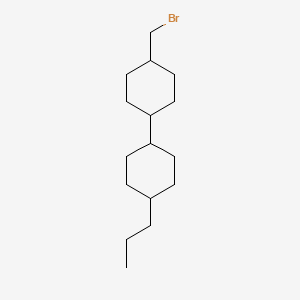
4-(Bromomethyl)-4'-propyl-1,1'-bi(cyclohexyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-4’-propyl-1,1’-bi(cyclohexyl) is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a bromomethyl group and a propyl group attached to a bicyclohexyl framework. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-4’-propyl-1,1’-bi(cyclohexyl) can be achieved through several synthetic routes. One common method involves the bromination of 4-methyl-4’-propyl-1,1’-bi(cyclohexyl) using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of 4-(Bromomethyl)-4’-propyl-1,1’-bi(cyclohexyl) may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-4’-propyl-1,1’-bi(cyclohexyl) undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as hydroxide, cyanide, or amines to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., NaOH, KCN, NH3), solvents (e.g., ethanol, water), and mild heating.
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions, and controlled temperatures.
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), inert solvents (e.g., ether, THF), and low temperatures.
Major Products
Substitution: Hydroxymethyl, cyanomethyl, and aminomethyl derivatives.
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: Methyl derivatives.
Scientific Research Applications
4-(Bromomethyl)-4’-propyl-1,1’-bi(cyclohexyl) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals, materials science, and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-4’-propyl-1,1’-bi(cyclohexyl) depends on the specific chemical reactions it undergoes. In substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the compound undergoes electron transfer processes to form oxidized products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-4’-propyl-1,1’-bi(cyclohexyl): Lacks the bromomethyl group, making it less reactive in substitution reactions.
4-(Chloromethyl)-4’-propyl-1,1’-bi(cyclohexyl): Similar structure but with a chloromethyl group, which has different reactivity compared to the bromomethyl group.
4-(Hydroxymethyl)-4’-propyl-1,1’-bi(cyclohexyl): Contains a hydroxymethyl group, making it more suitable for further functionalization through oxidation or esterification reactions.
Uniqueness
4-(Bromomethyl)-4’-propyl-1,1’-bi(cyclohexyl) is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C16H29Br |
|---|---|
Molecular Weight |
301.30 g/mol |
IUPAC Name |
1-(bromomethyl)-4-(4-propylcyclohexyl)cyclohexane |
InChI |
InChI=1S/C16H29Br/c1-2-3-13-4-8-15(9-5-13)16-10-6-14(12-17)7-11-16/h13-16H,2-12H2,1H3 |
InChI Key |
ZJJCPJJQRHLPKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















